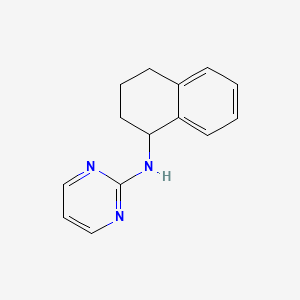
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine, also known as THN, is a chemical compound that has shown promise in scientific research applications. THN is a small molecule that is structurally similar to other compounds that have been shown to have important biological functions.
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of several key enzymes that are involved in cancer cell growth and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the activity of the enzyme mTOR, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have anti-inflammatory activity. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the growth of bacteria and fungi. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have a low toxicity profile in animal studies, suggesting that it may be a safe compound to use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and potentially in humans. Another advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is its ability to inhibit the growth of cancer cells and induce apoptosis. However, one limitation of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. One area of research is to further investigate the mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. Understanding how N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine inhibits the growth of cancer cells and induces apoptosis could lead to the development of new cancer treatments. Another area of research is to investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in combination with other anti-cancer drugs. Finally, future research could investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in other disease areas, such as inflammation and infectious diseases.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is a multi-step process that involves several chemical reactions. The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with an alkyl halide to form the corresponding alkylated oxime. The alkylated oxime is then reduced with sodium borohydride to form N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have biological activity in several scientific research applications. One area of research where N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been studied is in the field of cancer research. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUFAVGXCCLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-6-methyl-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6012792.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)
methanol](/img/structure/B6012807.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)

![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![azepan-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6012864.png)
![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)
![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B6012902.png)